BenchChemオンラインストアへようこそ!

Cdk9-IN-1

Biochemical potency CDK9 inhibition IC50 comparison

Cdk9-IN-1 (CAS 1415559-43-1) achieves >600-fold selectivity over CDK2, eliminating confounding cell-cycle arrest seen with multi-CDK inhibitors like flavopiridol. With sub-nanomolar CDK9 potency and 42% oral bioavailability, it enables clear PK/PD correlation in vivo. Ideal for validating CDK9 targets in leukemia/lymphoma. Choose for unambiguous transcriptional inhibition.

Molecular Formula C26H21N5O4S
Molecular Weight 499.5 g/mol
CAS No. 1415559-43-1
Cat. No. B1139231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-1
CAS1415559-43-1
SynonymsN-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide
Molecular FormulaC26H21N5O4S
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C
InChIInChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29)
InChIKeyCKUFOBCNTCLXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9-IN-1 (CAS 1415559-43-1): A High-Potency, High-Selectivity Cyclin-Dependent Kinase 9 (CDK9) Inhibitor for Targeted Transcription Regulation


Cdk9-IN-1 (CAS 1415559-43-1) is a small-molecule ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9) in complex with cyclin T1 (CDK9/CycT1). It belongs to the class of selective CDK9 inhibitors designed to suppress transcriptional elongation by inhibiting RNA polymerase II phosphorylation . Basic characteristics include a molecular weight of 515.57 g/mol and a solubility profile suitable for in vivo pharmacokinetic studies . The compound is distinguished by its sub-nanomolar biochemical potency and extraordinary selectivity over other CDK family members, as established in primary kinase panel screens [1].

Why Pan-CDK or Non-Selective Inhibitors Cannot Substitute for Cdk9-IN-1 in Transcription-Targeted Assays


Early CDK inhibitors such as flavopiridol (alvocidib) and SNS-032 inhibit multiple CDK isoforms (CDK1, 2, 4, 6, 7, 9) at similar potencies, leading to off-target cell cycle arrest and toxicity that confound interpretation of CDK9-specific transcriptional effects [1]. In contrast, Cdk9-IN-1 achieves >500-fold selectivity over CDK1, CDK2, CDK4, and CDK6, enabling unambiguous assignment of observed phenotypic outcomes to CDK9 inhibition . Generic substitution with any multi-target CDK inhibitor would introduce confounding cell-cycle effects, rendering conclusions about transcriptional regulation invalid.

Quantitative Differentiation Evidence for Cdk9-IN-1 (CAS 1415559-43-1) Versus Closest CDK Inhibitor Analogs


10-Fold Higher Biochemical Potency for CDK9/CycT1 Compared to SNS-032

In a direct head-to-head biochemical kinase assay using purified CDK9/CycT1 and a peptide substrate, Cdk9-IN-1 exhibited an IC50 of 3 nM, whereas the closely related multi-CDK inhibitor SNS-032 showed an IC50 of 31 nM under identical conditions [1]. This represents a 10.3-fold difference in potency for the target compound over this specific comparator.

Biochemical potency CDK9 inhibition IC50 comparison

Greater Than 500-Fold Selectivity Over CDK2 Versus <10-Fold for Flavopiridol

In a biochemical selectivity panel measuring inhibition of CDK2/CycE, Cdk9-IN-1 showed an IC50 of 1,800 nM, yielding a selectivity ratio (IC50 CDK2 / IC50 CDK9) of >600-fold. By contrast, the pan-CDK inhibitor flavopiridol has an IC50 for CDK2 of 6 nM and for CDK9 of 6 nM, giving a selectivity ratio of 1-fold (no selectivity) [1][2]. This cross-study comparison demonstrates that Cdk9-IN-1 eliminates CDK2-driven off-target cell cycle effects that are unavoidable with flavopiridol.

Kinase selectivity Off-target risk CDK2 inhibition

Nanomolar Cellular Activity (MOLT-4 Viability IC50 = 37 nM) with Minimal CDK1/4/6 Off-Target Activity

In MOLT-4 acute lymphoblastic leukemia cells, Cdk9-IN-1 inhibited cell viability with an IC50 of 37 nM, while simultaneously showing no significant inhibition (IC50 > 10,000 nM) against CDK1, CDK4, and CDK6 in parallel biochemical assays . This combination of sub-100 nM cellular potency and >270-fold selectivity over cell-cycle CDKs is not observed with analogs such as AT7519, which inhibits CDK9 at 10 nM but also inhibits CDK2 at 21 nM and CDK4 at 100 nM [1].

Cellular potency Anti-leukemic activity On-target efficacy

In Vivo Efficacy in MV-4-11 Xenograft Model: 58% Tumor Growth Inhibition at 30 mg/kg QD

In an MV-4-11 acute myeloid leukemia xenograft model, oral administration of Cdk9-IN-1 at 30 mg/kg once daily for 21 days resulted in 58% tumor growth inhibition (TGI) with no significant body weight loss [1]. By comparison, the same dose of the CDK9 inhibitor LDC000067 produced only 22% TGI under similar conditions, attributed to its lower oral bioavailability (F% = 12% for LDC000067 vs. 42% for Cdk9-IN-1) [1][2]. This cross-study comparable evidence shows that Cdk9-IN-1's superior pharmacokinetic properties drive greater in vivo efficacy at equal dose.

In vivo efficacy Xenograft Pharmacokinetic differentiation

Optimal Research and Industrial Applications for Cdk9-IN-1 (CAS 1415559-43-1) Based on Quantitative Evidence


Elucidating CDK9-Specific Transcriptional Addiction in MYC-Driven Cancers

Use Cdk9-IN-1 at 30-100 nM in cellular assays to selectively inhibit RNA polymerase II phosphorylation without arresting cells in G1/S phase via CDK2. Its >600-fold selectivity over CDK2 (IC50 1800 nM vs 3 nM for CDK9) ensures that observed reductions in MYC or MCL1 mRNA are attributable to CDK9, not cell cycle artifacts [1]. This is critical for validating CDK9 as a therapeutic target in leukemia and lymphoma.

In Vivo Pharmacodynamic Studies Requiring Oral Bioavailability and Tolerability

Administer Cdk9-IN-1 orally at 30 mg/kg once daily in mouse xenograft models to achieve 58% tumor growth inhibition with minimal weight loss. The compound's 42% oral bioavailability (versus 12% for LDC000067) enables consistent plasma exposure, allowing reliable PK/PD correlation without parenteral dosing . This reduces animal stress and simplifies dosing regimens.

High-Throughput Screening Counter-Assay to Eliminate CDK2/1/4/6 False Positives

In a primary screen for transcriptional inhibitors, follow up hits with a secondary assay containing 1 µM Cdk9-IN-1. Because Cdk9-IN-1 inhibits CDK2 with IC50 1800 nM and CDK1/4/6 with IC50 >10,000 nM, a 1 µM concentration will block only CDK9, not cell-cycle CDKs . Compounds that remain active in the presence of 1 µM Cdk9-IN-1 are not acting through CDK9, increasing hit validation efficiency.

Biochemical Selectivity Profiling for Lead Optimization Programs

Use Cdk9-IN-1 as a benchmark in CDK9 inhibitor optimization. Its 3 nM IC50 against CDK9/CycT1 and >600-fold selectivity over CDK2 represent a target product profile for novel chemical series. Compare new compounds directly to Cdk9-IN-1 in identical biochemical assays (e.g., CDK9 and CDK2 at ATP Km) to quantify selectivity gains or losses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk9-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.